Sultamicilina tosilato

Descripción general

Descripción

Es un ácido 2-oxo monocarboxílico que se deriva del ácido 3,4-dihidroxifenilpirúvico, donde el grupo hidroxilo en la posición 3 es sustituido por un grupo metoxi . Este compuesto juega un papel significativo en el metabolismo de las catecolaminas, que incluyen neurotransmisores como la dopamina, la noradrenalina y la adrenalina .

Aplicaciones Científicas De Investigación

El ácido vanilpirúvico tiene varias aplicaciones de investigación científica, incluyendo:

Mecanismo De Acción

El ácido vanilpirúvico ejerce sus efectos a través de su papel como metabolito en el metabolismo de las catecolaminas. Está involucrado en la conversión de las catecolaminas en sus respectivos metabolitos, que luego se excretan del cuerpo . Los objetivos moleculares y las vías incluyen enzimas como la monoaminooxidasa y la catecol-O-metiltransferasa, que catalizan la descomposición de las catecolaminas .

Compuestos Similares:

Ácido Fenilpirúvico: Otro ácido 2-oxo monocarboxílico con un grupo fenilo.

Ácido Pirúvico: El ácido alfa-ceto más simple, involucrado en diversas vías metabólicas.

Ácido Vaniláctico: Un producto de oxidación directa del ácido vanilpirúvico.

Unicidad: El ácido vanilpirúvico es único debido a su papel específico en el metabolismo de las catecolaminas y sus características estructurales, como la sustitución del grupo metoxi, que lo distingue de otros compuestos similares .

Análisis Bioquímico

Biochemical Properties

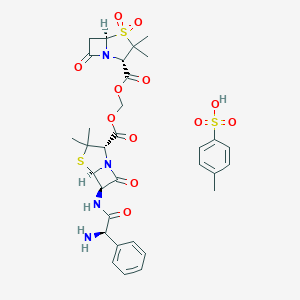

Sultamicillin tosylate plays a significant role in biochemical reactions. It is a mutual prodrug of ampicillin and sulbactam . After oral intake, it is absorbed and hydrolytically cleaved to ampicillin and sulbactam by enzymes in the gut wall . These two substances are then released into the system in a 1:1 molar ratio .

Cellular Effects

Sultamicillin tosylate has a profound impact on various types of cells and cellular processes. It influences cell function by extending the antibacterial activity of ampicillin to include some beta-lactamase-producing strains of bacteria that would otherwise be resistant .

Molecular Mechanism

The mechanism of action of Sultamicillin tosylate is quite comprehensive. Ampicillin prevents bacterial cell wall synthesis by binding to one or more of the penicillin-binding proteins, resulting in inhibition of the final transpeptidation step of peptidoglycan synthesis in the bacterial cell walls . Sulbactam, a beta-lactamase inhibitor, irreversibly inhibits many beta-lactamases that occur in resistant bacteria strains .

Temporal Effects in Laboratory Settings

It is known that Sultamicillin tosylate is better absorbed from the gut than ampicillin/sulbactam, decreasing the chances of diarrhea and dysentery .

Metabolic Pathways

The metabolic pathways that Sultamicillin tosylate is involved in are primarily related to its absorption and hydrolytic cleavage to ampicillin and sulbactam by enzymes in the gut wall .

Transport and Distribution

The transport and distribution of Sultamicillin tosylate within cells and tissues are primarily facilitated through its absorption from the gut and subsequent release into the system in a 1:1 molar ratio of ampicillin and sulbactam .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido vanilpirúvico puede sintetizarse a través de diversas reacciones químicas. Un método común implica la oxidación del alcohol vanílico utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo . La reacción típicamente requiere condiciones controladas para asegurar la oxidación selectiva del grupo alcohol al ácido carboxílico correspondiente.

Métodos de Producción Industrial: La producción industrial del ácido vanilpirúvico puede implicar el uso de biocatalizadores o procesos de fermentación microbiana. Estos métodos pueden ofrecer mayores rendimientos y selectividad en comparación con la síntesis química tradicional.

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido vanilpirúvico se somete a diversas reacciones químicas, incluyendo:

Oxidación: Se puede oxidar aún más para formar ácido vaniláctico.

Reducción: Las reacciones de reducción pueden convertir el ácido vanilpirúvico en alcohol vanílico.

Sustitución: El grupo metoxi puede sustituirse por otros grupos funcionales en condiciones apropiadas.

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Permanganato de potasio, trióxido de cromo.

Agentes Reductores: Borohidruro de sodio, hidruro de litio y aluminio.

Reactivos de Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución.

Principales Productos Formados:

Ácido Vaniláctico: Formado a través de la oxidación.

Alcohol Vanílico: Formado a través de la reducción.

Comparación Con Compuestos Similares

Phenylpyruvic Acid: Another 2-oxo monocarboxylic acid with a phenyl group.

Pyruvic Acid: The simplest alpha-keto acid, involved in various metabolic pathways.

Vanillactic Acid: A direct oxidation product of vanilpyruvic acid.

Uniqueness: Vanilpyruvic acid is unique due to its specific role in catecholamine metabolism and its structural features, such as the methoxy group substitution, which distinguishes it from other similar compounds .

Propiedades

IUPAC Name |

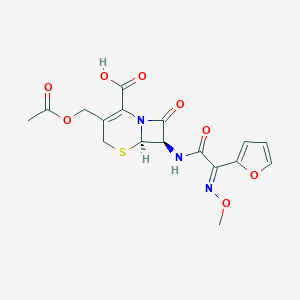

[(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O9S2.C7H8O3S/c1-24(2)17(29-20(32)16(21(29)39-24)27-19(31)15(26)12-8-6-5-7-9-12)22(33)37-11-38-23(34)18-25(3,4)40(35,36)14-10-13(30)28(14)18;1-6-2-4-7(5-3-6)11(8,9)10/h5-9,14-18,21H,10-11,26H2,1-4H3,(H,27,31);2-5H,1H3,(H,8,9,10)/t14-,15-,16-,17+,18+,21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCSPKNZHGIDQM-CGAOXQFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C4C(S(=O)(=O)C5N4C(=O)C5)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)[C@H]4C(S(=O)(=O)[C@H]5N4C(=O)C5)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38N4O12S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048641 | |

| Record name | Sultamicillin tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

766.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83105-70-8 | |

| Record name | Sultamicillin tosylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83105-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sultamicillin tosilate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083105708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sultamicillin tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 83105-70-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULTAMICILLIN TOSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46940LU8EO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Sultamicillin tosylate itself doesn't directly interact with bacterial targets. Instead, it acts as a prodrug, getting hydrolyzed in vivo to release its active components: ampicillin and sulbactam. [, , ] Ampicillin, a beta-lactam antibiotic, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). Sulbactam, a beta-lactamase inhibitor, protects ampicillin from degradation by bacterial beta-lactamases, thus extending its spectrum of activity. [, ]

A: Several analytical techniques are used to characterize and quantify Sultamicillin Tosylate. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely employed method for this purpose. [, ] Studies have utilized RP-HPLC with UV detection at wavelengths ranging from 225 nm to 230 nm. [, ] This method allows for the separation and quantification of Sultamicillin Tosylate in bulk form, pharmaceutical dosage forms, and potentially in biological samples. [, ]

A: Yes, research indicates that humidity significantly impacts the stability of Sultamicillin Tosylate tablets compared to heat. [] Storing Sultamicillin Tosylate tablets in glass bottles with desiccant is recommended over blister packs to mitigate degradation due to humidity. [] This highlights the importance of appropriate packaging for preserving drug stability.

A: Studies exploring Sultamicillin Tosylate complexes with Hydroxypropyl-β-cyclodextrin (HP-βCD) and L-arginine have shown promising results. [] These complexes displayed enhanced solubility and antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) compared to free Sultamicillin Tosylate. [] This highlights the potential of complexation strategies for improving drug delivery and efficacy.

A: While the provided research doesn't delve into specific resistance mechanisms for Sultamicillin Tosylate, it's important to note that bacterial resistance to beta-lactam antibiotics, including ampicillin, is a significant clinical concern. Resistance often arises from the production of beta-lactamases, which hydrolyze the beta-lactam ring, rendering the antibiotic ineffective. [] The inclusion of sulbactam in Sultamicillin Tosylate aims to combat this resistance mechanism by inhibiting these enzymes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4'-Bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro-1-naphthalenol](/img/structure/B57799.png)

![2-(2-chloropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B57801.png)